Muvalaplin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muvalaplin is an orally administered small molecule that inhibits the formation of lipoprotein (a) by blocking the interaction between apolipoprotein (a) and apolipoprotein B100. This compound has shown promise in reducing lipoprotein (a) levels, which are associated with atherosclerotic cardiovascular disease and aortic stenosis .
Preparation Methods
The synthesis of muvalaplin involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced through a series of organic reactions that ensure high purity and efficacy .
Chemical Reactions Analysis
Muvalaplin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Muvalaplin has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of lipoprotein (a) formation.
Biology: Investigated for its effects on lipoprotein metabolism and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for reducing lipoprotein (a) levels in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting lipoprotein (a) reduction .
Mechanism of Action
Muvalaplin exerts its effects by blocking the initial noncovalent interaction between apolipoprotein (a) and apolipoprotein B100, preventing the formation of lipoprotein (a). This disruption leads to a significant reduction in lipoprotein (a) levels in the bloodstream. The molecular targets involved in this mechanism are apolipoprotein (a) and apolipoprotein B100 .
Comparison with Similar Compounds
Muvalaplin is unique due to its oral administration and specific mechanism of action. Similar compounds include:
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B100.
Pelacarsen: An RNA interference therapeutic that degrades the messenger RNA encoding apolipoprotein (a).
Olpasiran: Another RNA interference therapeutic targeting lipoprotein (a) production.
Zerlasiran: An RNA interference therapeutic similar to olpasiran.
Lepodisiran: A small interfering RNA therapeutic targeting apolipoprotein (a) messenger RNA.
This compound stands out due to its ability to inhibit lipoprotein (a) formation through a unique mechanism, offering a promising approach to reducing cardiovascular risk .
Properties
CAS No. |
2565656-70-2 |
---|---|
Molecular Formula |
C42H54N4O6 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
BRLGERLDHZRETI-BGBFCPIGSA-N |
Isomeric SMILES |
C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O |
Canonical SMILES |
C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.